molecular formula C12H14N2O2 B1519130 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol CAS No. 10185-80-5

3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol

Cat. No. B1519130
CAS RN: 10185-80-5
M. Wt: 218.25 g/mol
InChI Key: BXVMSTSHSMNINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, including “3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol”, often involves the use of nitrogen- and oxygen-containing scaffolds . The process typically involves the heterocyclization of amidoxime and carboxylic acid derivatives or the 1,3-dipolar cycloaddition of nitrile and nitrile oxide .


Molecular Structure Analysis

1,2,4-Oxadiazoles, such as “3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol”, are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole .

Scientific Research Applications

Pharmaceutical Industry

1,2,4-Oxadiazole derivatives, such as “3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol”, have been widely applied in the development of novel compounds with various pharmacological activities . They are bioisosteres of amides and esters, which can significantly contribute to increased pharmacological activity by participating in hydrogen bonding interactions with the receptors .

Drug Discovery

These compounds have been used in drug discovery due to their unique bioisosteric properties and an unusually wide spectrum of biological activities . They have been used in the design of enzyme inhibitors as potential drugs .

Anticonvulsant, Antidepressant, and Analgesic Activities

1,2,4-Oxadiazole derivatives have been used in the development of novel compounds with anticonvulsant, antidepressant, and analgesic activities .

Anti-Inflammatory and Antiallergic Activities

These compounds have also been used in the development of novel compounds with anti-inflammatory and antiallergic activities .

Antipsychotic, Antimicrobial, and Antimycobacterial Activities

1,2,4-Oxadiazole derivatives have been used in the development of novel compounds with antipsychotic, antimicrobial, and antimycobacterial activities .

Antitumor and Antiviral Activities

These compounds have been used in the development of novel compounds with antitumor and antiviral activities .

Agricultural Applications

1,2,4-Oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities . They have been used in the development of efficient and low-risk chemical pesticides .

Scintillating Materials and Dyestuff Industry

Conjugated macrocyclic arrangements containing 1,2,4-oxadiazole core exhibit interesting electron-transfer or luminescent properties and are applied in the production of different types of conducting systems including laser dyes, scintillators, optical brighteners, or organic light-emitting diodes .

Future Directions

The future directions for research on “3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol” and similar compounds could involve further exploration of their biological applications . The interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years . Therefore, these compounds could serve as potential alternative templates for discovering novel antibacterial agents .

properties

IUPAC Name

3-(5-butyl-1,2,4-oxadiazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-3-7-11-13-12(14-16-11)9-5-4-6-10(15)8-9/h4-6,8,15H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVMSTSHSMNINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=NO1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601284734
Record name 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol

CAS RN

10185-80-5
Record name 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10185-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol
Reactant of Route 2
Reactant of Route 2
3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol
Reactant of Route 3
Reactant of Route 3
3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol
Reactant of Route 4
Reactant of Route 4
3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol
Reactant of Route 5
Reactant of Route 5
3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol
Reactant of Route 6
Reactant of Route 6
3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.